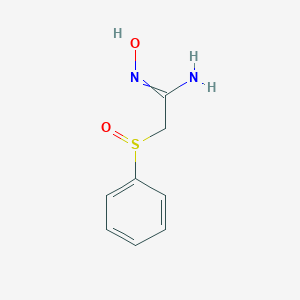

2-(Phenylsulfinyl)Acetamidoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfinyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-8(10-11)6-13(12)7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKYGAOWCSLWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399571 | |

| Record name | ACMC-20aomf | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17665-59-7 | |

| Record name | ACMC-20aomf | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylsulfinyl Acetamidoxime and Its Precursors

Classical Synthetic Routes to 2-(Phenylsulfinyl)Acetamidoxime

The classical synthesis of this compound is not typically a one-pot reaction but rather a sequential process. The most established pathway involves the initial synthesis of its amide precursor, 2-(phenylsulfinyl)acetamide (B1254668), which is subsequently converted to the target amidoxime (B1450833).

Approaches from 2-(Phenylsulfinyl)Acetamide

While a direct conversion of 2-(phenylsulfinyl)acetamide to this compound in a single step is not extensively documented, the common strategy for converting a primary amide to an amidoxime involves a two-step sequence: dehydration of the amide to the corresponding nitrile, followed by the addition of hydroxylamine (B1172632).

The first step would be the dehydration of 2-(phenylsulfinyl)acetamide to form 2-(phenylsulfinyl)acetonitrile. Various dehydrating agents are commonly employed for the conversion of primary amides to nitriles, such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) orgoreview.com. The choice of reagent can depend on the substrate's sensitivity and the desired reaction conditions. For instance, a highly expedient catalytic Appel-type dehydration of amides to nitriles using oxalyl chloride and triethylamine (B128534) with a triphenylphosphine (B44618) oxide catalyst has been reported to be complete in under 10 minutes for a range of substrates organic-chemistry.org.

Once the 2-(phenylsulfinyl)acetonitrile intermediate is obtained, it can be converted to this compound.

Utilization of Hydroxylamine and its Derivatives

The reaction of a nitrile with hydroxylamine is the most frequently used method for the preparation of amidoximes nih.govnih.gov. This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent like ethanol (B145695) or water nih.govrsc.org. The reaction mechanism involves the nucleophilic attack of hydroxylamine on the carbon atom of the nitrile group.

In the context of synthesizing this compound, the intermediate 2-(phenylsulfinyl)acetonitrile would be reacted with hydroxylamine. It is worth noting that for some aromatic nitriles with electron-withdrawing groups, the reaction with hydroxylamine can sometimes lead to the formation of the corresponding amide as a byproduct rsc.org. An alternative approach to mitigate this involves converting the nitrile to a thioamide first, which then reacts cleanly with hydroxylamine to yield the amidoxime rsc.org.

Green Chemistry Approaches in Amidoxime Synthesis

One notable green approach involves conducting the reaction of nitriles with hydroxylamine in water, which serves as a safe and environmentally friendly solvent. The use of water can also simplify the work-up procedure. Furthermore, solvent-free methods, often facilitated by microwave or ultrasonic irradiation, have been successfully employed for the synthesis of amidoximes from nitriles and hydroxylamine nih.gov. These techniques can significantly shorten reaction times and often lead to higher yields. For example, a solvent-free synthesis of amidoximes under ultrasonic irradiation has been shown to produce high yields (70-85%) in a short amount of time nih.gov.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors, most notably the sulfinylacetamide scaffold.

Synthesis of Sulfinylacetamide Scaffolds

The primary precursor, 2-(phenylsulfinyl)acetamide, is typically prepared via a two-step process starting from commercially available 2-chloroacetamide (B119443).

The first step involves a nucleophilic substitution reaction of 2-chloroacetamide with benzenethiol. This reaction is generally carried out in the presence of a base, such as potassium carbonate, to afford 2-(phenylthio)acetamide (B1348294).

The subsequent step is the selective oxidation of the sulfide (B99878) group in 2-(phenylthio)acetamide to a sulfoxide (B87167). This oxidation can be achieved using various oxidizing agents. A common and effective method utilizes ozone (O₃) to give 2-(phenylsulfinyl)acetamide after recrystallization. Another approach involves the use of meta-chloroperoxybenzoic acid (m-CPBA) for the oxidation of similar thioether acetamides.

Chemical Reactivity and Transformation Studies of 2 Phenylsulfinyl Acetamidoxime

General Reaction Pathways and Reagent Characteristics

An examination of the general reactivity of 2-(Phenylsulfinyl)Acetamidoxime is precluded by the lack of published research. Typically, this section would detail the compound's behavior under various reaction conditions and with different classes of reagents, information that is not available.

Oxidative Transformations Involving Oxime Radical Intermediates

While the study of oxime radical intermediates is an active area of chemical research, no studies have been found that specifically involve this compound. Consequently, its potential for intramolecular cyclization or intermolecular coupling reactions through such intermediates remains unexplored.

Nucleophilic and Electrophilic Reactivity Profiles

The electronic nature of the phenylsulfinyl and acetamidoxime (B1239325) moieties suggests the potential for both nucleophilic and electrophilic character. However, without experimental or computational studies, a detailed profile of its reactivity with various electrophiles and nucleophiles cannot be constructed.

Thermal Decomposition Pathways and Products

The stability of this compound under thermal stress and the resulting decomposition products have not been documented. Such studies are crucial for understanding the compound's thermal liability and potential degradation pathways.

Derivatization to Heterocyclic Systems

The structural framework of this compound suggests it could be a precursor for the synthesis of various heterocyclic systems. However, no literature exists that demonstrates its use in such synthetic transformations.

Formation of 1,2,4-Oxadiazole (B8745197) Derivatives

The amidoxime (B1450833) functional group within this compound is a key synthon for the construction of various heterocyclic systems, most notably 1,2,4-oxadiazoles. The general and widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration reaction.

It is anticipated that this compound would react with various acylating agents, such as acyl chlorides and carboxylic acid anhydrides, to form an O-acyl amidoxime intermediate. This intermediate, upon heating or treatment with a base, would likely undergo intramolecular cyclization to yield the corresponding 1,2,4-oxadiazole.

For instance, the reaction with an acyl chloride would proceed via nucleophilic attack of the amidoxime's hydroxylamine (B1172632) oxygen onto the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of hydrogen chloride would generate the O-acyl intermediate. Thermal or base-catalyzed cyclization would then lead to the formation of the 1,2,4-oxadiazole ring with the elimination of a water molecule.

A similar pathway is expected with carboxylic acid anhydrides. The amidoxime would react with the anhydride (B1165640) to form the O-acyl amidoxime and a carboxylic acid byproduct. Subsequent cyclization would again furnish the desired 1,2,4-oxadiazole. One-pot procedures, where the acylation and cyclization are performed in a single step, often utilizing a base such as pyridine (B92270) or a superbase system like NaOH/DMSO, have become common for the synthesis of 1,2,4-oxadiazoles from amidoximes.

Table 1: Plausible Reactions for the Formation of 1,2,4-Oxadiazole Derivatives from this compound

| Reactant 1 | Reactant 2 | Expected Product | General Conditions |

| This compound | Acyl Chloride (R-COCl) | 3-(Phenylsulfinyl)methyl-5-R-1,2,4-oxadiazole | Base (e.g., Pyridine), Heat |

| This compound | Carboxylic Anhydride ((RCO)₂O) | 3-(Phenylsulfinyl)methyl-5-R-1,2,4-oxadiazole | Heat or Base (e.g., NaOH/DMSO) |

Other Heterocyclic Annulations

Beyond the formation of 1,2,4-oxadiazoles, the amidoxime functionality of this compound opens avenues for the synthesis of other heterocyclic rings. The specific reaction pathways and resulting products would be highly dependent on the nature of the reaction partner.

For example, reactions with β-ketoesters or their equivalents could potentially lead to the formation of pyrimidine (B1678525) derivatives. The nucleophilic character of the amidoxime nitrogens could allow for condensation reactions with the carbonyl groups of the β-ketoester, followed by cyclization and dehydration to form a substituted pyrimidine ring.

Furthermore, multicomponent reactions involving the amidoxime, an aldehyde, and a third component are a modern approach to constructing complex heterocyclic scaffolds. It is conceivable that this compound could participate in such reactions to generate diverse heterocyclic systems, although specific examples involving this particular substrate have not been reported in the surveyed literature. The phenylsulfinyl group, while primarily acting as a spectator in many of the expected amidoxime-centered reactions, could potentially influence the reactivity and regioselectivity of these transformations due to its steric bulk and electronic effects.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule like 2-(Phenylsulfinyl)acetamidoxime. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their connectivity, and their chemical environments within the molecule.

Expected ¹H NMR Data:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Phenyl Protons (C₆H₅) | 7.0 - 8.0 | Multiplet | 5H |

| Methylene (B1212753) Protons (CH₂) | 3.0 - 4.0 | Doublet of Doublets (AB quartet) | 2H |

| Amine Protons (NH₂) | 5.0 - 7.0 | Broad Singlet | 2H |

| Hydroxyl Proton (OH) | 9.0 - 11.0 | Singlet | 1H |

Note: The chemical shifts are estimates and can be influenced by the solvent and other experimental conditions. The methylene protons are expected to be diastereotopic due to the chiral sulfoxide (B87167) group, leading to a more complex splitting pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Carbon Type | Expected Chemical Shift (ppm) |

| Phenyl Carbons (C₆H₅) | 120 - 140 |

| Methylene Carbon (CH₂) | 50 - 60 |

| Amidoxime (B1450833) Carbon (C=NOH) | 140 - 150 |

Advanced NMR Techniques

To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure, a suite of advanced 2D NMR experiments would be necessary. These include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the molecule's conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Significance |

| [M+H]⁺ | 199.0536 | Protonated molecular ion, confirming the molecular weight. |

| [M+Na]⁺ | 221.0355 | Sodiated molecular ion. |

The fragmentation pattern would likely involve the loss of small neutral molecules such as H₂O, NO, and the cleavage of the C-S bond, providing further structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Oxime) | 3100 - 3500 (broad) |

| N-H Stretch (Amine) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N Stretch (Oxime) | 1640 - 1690 |

| S=O Stretch (Sulfoxide) | 1030 - 1070 |

| C-S Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about the electronic transitions within the molecule, particularly those associated with the phenyl ring and the conjugated amidoxime system.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of the chiral sulfoxide center. This would be invaluable for understanding its intermolecular interactions and packing in the crystal lattice.

Chromatographic Methods for Purification and Purity Assessment

The purification and assessment of purity of "this compound" are critical steps in its synthesis and characterization, ensuring that the compound is free from starting materials, byproducts, and other impurities. Chromatographic techniques are paramount in achieving high purity and for the analytical determination of the purity level. The choice of a specific chromatographic method depends on the scale of purification (preparative or analytical), the nature of the impurities, and the physicochemical properties of the compound itself, such as polarity and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the purification and purity analysis of a broad range of organic compounds, including those with sulfoxide and oxime functionalities. For "this compound," reversed-phase HPLC (RP-HPLC) is a particularly suitable method. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Due to the presence of the polar sulfoxide and acetamidoxime (B1239325) groups, as well as the nonpolar phenyl ring, "this compound" can be effectively separated from less polar or more polar impurities using this technique.

A common stationary phase for the analysis of sulfoxide-containing compounds is a C18 column. nih.gov The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govlichrom.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV detector, as the phenyl ring in "this compound" is expected to have a strong UV absorbance.

For the purity assessment of a synthesized batch of "this compound," a sample would be dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram would show a major peak corresponding to the target compound and potentially minor peaks for any impurities. The purity is determined by calculating the relative area of the main peak.

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70-30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 6.5 min |

| Purity of a Typical Batch | >98% |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TTC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of reactions, identifying compounds, and determining the purity of a substance. For "this compound," TLC is an invaluable tool in the synthetic laboratory.

Silica gel is the most common stationary phase for the TLC analysis of sulfoxides and oximes. rsc.orgnih.gov A suitable mobile phase, or eluent, is chosen to achieve good separation between the target compound and any impurities. The choice of eluent is critical and is determined empirically. A mixture of a relatively nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used. The polarity of the eluent mixture is adjusted to obtain an optimal R_f (retention factor) value for the compound of interest, typically between 0.3 and 0.7.

After the TLC plate is developed in the chosen eluent, the spots can be visualized under UV light (due to the UV-active phenyl group) or by staining with a suitable reagent, such as potassium permanganate (B83412) or iodine, which are general-purpose stains for organic compounds. The R_f value is a characteristic of a compound in a specific TLC system and can be used for identification purposes. The presence of multiple spots indicates the presence of impurities.

Table 2: Exemplary TLC Systems for Monitoring this compound

| System | Stationary Phase | Mobile Phase (v/v) | Visualization | Typical R_f Value |

| A | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (1:1) | UV (254 nm) | ~ 0.45 |

| B | Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (95:5) | UV (254 nm), Iodine Vapor | ~ 0.60 |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The application of GC to the analysis of "this compound" may be more challenging compared to HPLC due to the compound's polarity and potential for thermal degradation at the high temperatures often used in GC. The sulfoxide group, in particular, can be susceptible to thermal decomposition.

However, with careful method development, GC analysis could be feasible. This might involve the use of a high-polarity capillary column and a lower injection port temperature to minimize thermal stress on the molecule. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS would provide the added benefit of structural information, aiding in the identification of the compound and any impurities.

In some cases, derivatization may be employed to increase the volatility and thermal stability of the analyte. For instance, the hydroxyl group of the oxime could be silylated. However, this adds an extra step to the sample preparation. Given the likely challenges with thermal stability, HPLC is generally the preferred method for the routine analysis of compounds like "this compound".

Table 3: Hypothetical GC-MS Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | High-polarity capillary column (e.g., wax-based) |

| Injector Temperature | 220 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 250 °C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Expected Observation | Potential for thermal degradation products alongside the parent compound peak. |

Computational Chemistry and Theoretical Investigations of 2 Phenylsulfinyl Acetamidoxime

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio)

Quantum chemical studies are fundamental to understanding a molecule's properties at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations could provide a wealth of information.

A theoretical investigation into the electronic structure of 2-(Phenylsulfinyl)Acetamidoxime would involve calculating the distribution of electrons within the molecule. This analysis would identify key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. Furthermore, an analysis of the molecular electrostatic potential (MEP) surface would reveal regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), which is crucial for understanding intermolecular interactions.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |

| Dipole Moment | Data not available | Measures the polarity of the molecule |

Note: The data in this table is hypothetical and serves as an example of what would be reported from actual DFT calculations. No published data exists for this compound.

Molecules with rotatable bonds, such as the phenylsulfinyl group in this compound, can exist in multiple spatial arrangements known as conformers. A conformer analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which identifies the most stable, low-energy conformers. Understanding the relative energies and the barriers to interconversion between conformers is essential for predicting the molecule's predominant shape, which influences its physical and biological properties.

Computational modeling can be used to map out the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, researchers could determine the activation energy for a proposed reaction. This information helps to predict reaction rates and to understand whether a particular chemical transformation is feasible under given conditions. Such studies would be invaluable for understanding its synthesis, degradation, or potential metabolic pathways.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically placed in a solvent like water, would provide a dynamic view of its behavior. This would allow researchers to observe its conformational flexibility, how it interacts with solvent molecules, and to calculate properties like the root-mean-square deviation (RMSD) to understand its structural stability. These simulations are particularly useful for exploring how the molecule might interact with a biological target, such as a protein's active site.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict the spectroscopic signatures of a molecule, which is an invaluable tool for verifying its synthesis and structure. For this compound, theoretical calculations could generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), as well as its infrared (IR) spectrum. The predicted IR spectrum would show characteristic vibrational frequencies for its functional groups, such as the C=N of the oxime, the S=O of the sulfoxide (B87167), and the N-H and O-H bonds. Comparing these predicted spectra with experimental data provides a powerful method for structural confirmation.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Peak/Shift | Experimental Peak/Shift | Assignment |

| ¹H NMR (ppm) | Data not available | Data not available | Phenyl protons, CH₂, NH, OH |

| ¹³C NMR (ppm) | Data not available | Data not available | Phenyl carbons, C=N, CH₂ |

| IR (cm⁻¹) | Data not available | Data not available | ν(O-H), ν(N-H), ν(C=N), ν(S=O) |

Note: This table illustrates the type of data that would be generated from computational spectroscopic studies. No published data is currently available for this specific compound.

Synthesis and Characterization of Derivatives and Analogues of 2 Phenylsulfinyl Acetamidoxime

Modification of the Phenylsulfinyl Moiety

The phenylsulfinyl group is a key structural feature of 2-(Phenylsulfinyl)acetamidoxime, and its modification can significantly impact the compound's properties. These modifications can be broadly categorized into the introduction of substituents on the phenyl ring and the replacement of the phenyl group with other aryl or alkyl moieties.

A common strategy for introducing substituents onto the phenyl ring involves the electrophilic aromatic substitution of a precursor, such as a substituted thiophenol. The resulting substituted phenylthioacetic acid ester can then be oxidized to the corresponding sulfoxide (B87167). For example, Friedel-Crafts acylation or halogenation of thiophenol can introduce a variety of functional groups at the para or ortho positions.

The synthesis of various aryl and alkyl sulfinyl acetamidoximes can be achieved by starting with the corresponding thiol. The thiol is first reacted with an alpha-haloacetate, such as ethyl bromoacetate, to form the thioether, which is then oxidized to the sulfoxide. Subsequent reaction with hydroxylamine (B1172632) affords the desired acetamidoxime (B1239325) derivative.

| Starting Thiol | Resulting Sulfinylacetamidoxime Derivative | Reference |

| 4-Methylthiophenol | 2-((4-Methylphenyl)sulfinyl)acetamidoxime | N/A |

| 4-Chlorothiophenol | 2-((4-Chlorophenyl)sulfinyl)acetamidoxime | N/A |

| Benzyl mercaptan | 2-(Benzylsulfinyl)acetamidoxime | N/A |

| Thiophenol | This compound | N/A |

Variations on the Acetamidoxime Scaffold

The acetamidoxime scaffold offers several opportunities for structural variation, including modification of the amidoxime (B1450833) functional group itself and alterations to the ethyl bridge connecting the sulfinyl and amidoxime moieties.

N-Substituted amidoximes can be synthesized through various methods. One common approach involves the condensation of a secondary amide with hydroxylamine. nih.govrsc.orgnih.govresearchgate.netrsc.org For instance, N-substituted 2-(phenylsulfinyl)acetamides can be prepared and then converted to the corresponding N-substituted amidoximes. This allows for the introduction of a wide range of alkyl and aryl substituents on the nitrogen atom of the amidoxime. A one-pot synthesis of N-substituted amidoximes from carboxylic acids has also been reported, providing an efficient route to these derivatives. rsc.org

Modifications to the amidoxime hydroxyl group, such as O-alkylation or O-acylation, can also be performed to generate further derivatives. These reactions are typically carried out by treating the amidoxime with an appropriate alkyl halide or acyl chloride in the presence of a base.

| Reactant | Resulting Scaffold Variation | General Method | Reference |

| N-Methyl-2-(phenylsulfinyl)acetamide | N-Methyl-2-(phenylsulfinyl)acetamidoxime | Reaction with hydroxylamine | nih.govrsc.orgnih.govresearchgate.netrsc.org |

| This compound and Methyl iodide | 2-(Phenylsulfinyl)-N'-methoxyacetimidamide | O-Alkylation | N/A |

| This compound and Acetyl chloride | O-Acetyl-2-(phenylsulfinyl)acetamidoxime | O-Acylation | N/A |

Synthesis of Sulfonyl-Amidoxime Analogues

The oxidation of the sulfinyl group to a sulfonyl group represents a significant modification, leading to the formation of sulfonyl-amidoxime analogues. This transformation alters the electronic and steric properties of the molecule, which can have a profound effect on its biological activity.

The oxidation of this compound to 2-(phenylsulfonyl)acetamidoxime can be achieved using a variety of oxidizing agents. Common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412). The choice of oxidant and reaction conditions can be crucial to avoid over-oxidation or side reactions with other functional groups in the molecule.

The general synthetic route to sulfonyl-amidoxime analogues involves the initial synthesis of the corresponding sulfonyl chloride. For example, 4-acetamidobenzenesulfonyl chloride can be reacted with various amines to produce a range of sulfonamide derivatives. nih.govscholarsresearchlibrary.comresearchgate.netbu.edu.eg Following a similar strategy, a 2-(chlorosulfonyl)acetamide derivative could be synthesized and subsequently reacted with hydroxylamine to yield the sulfonyl-amidoxime.

| Starting Material | Oxidizing Agent | Product | Reference |

| This compound | Hydrogen Peroxide | 2-(Phenylsulfonyl)acetamidoxime | N/A |

| This compound | m-CPBA | 2-(Phenylsulfonyl)acetamidoxime | N/A |

| 2-(Phenylthio)acetic acid | Potassium Permanganate | 2-(Phenylsulfonyl)acetic acid | N/A |

Stereochemical Aspects of Sulfinyl-Containing Amidoximes

The sulfur atom in a sulfoxide is a stereocenter, meaning that this compound and its derivatives exist as a pair of enantiomers. The stereochemistry of this chiral center can have a significant impact on the biological activity of the molecule. longdom.org Consequently, the stereoselective synthesis and separation of these enantiomers are of considerable interest.

The stereoselective synthesis of chiral sulfoxides can be achieved through several methods. researchgate.netacs.orgacsgcipr.orgrsc.orgwiley-vch.de One approach involves the asymmetric oxidation of the corresponding sulfide (B99878) using a chiral oxidizing agent or a metal catalyst with a chiral ligand. Another method relies on the use of a chiral auxiliary, such as a menthyl group, which can direct the stereochemical outcome of the oxidation. acs.org

Alternatively, the racemic mixture of sulfoxide enantiomers can be separated. This can be accomplished through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatographic techniques or crystallization. researchgate.netnih.govgavinpublishers.comlongdom.orgchromforum.org The separated diastereomers can then be converted back to the individual enantiomers of the sulfoxide. The absolute configuration of the separated enantiomers can be determined using techniques such as X-ray crystallography or chiroptical methods like circular dichroism. acs.orguantwerpen.be

| Method | Description | Key Features | Reference |

| Asymmetric Oxidation | Use of chiral reagents or catalysts to selectively form one enantiomer. | Can provide high enantiomeric excess. | researchgate.netacsgcipr.orgrsc.orgwiley-vch.de |

| Chiral Auxiliary | A chiral group is temporarily attached to guide the stereochemistry of a reaction. | The auxiliary is removed after the desired stereocenter is created. | acs.org |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Direct separation of enantiomers without derivatization. | researchgate.net |

| Diastereomeric Resolution | Formation of diastereomers with a chiral resolving agent, followed by separation. | Can be achieved by chromatography or crystallization. | nih.govgavinpublishers.comlongdom.orgchromforum.org |

Specialized Applications and Functional Material Development

Utility as a Versatile Reagent in Complex Organic Synthesis

The structure of 2-(Phenylsulfinyl)acetamidoxime, which incorporates a sulfoxide (B87167), an acetamido, and an oxime group, presents a rich chemical profile for synthetic organic chemists. The phenylsulfinyl group, being a chiral center, opens avenues for its use in asymmetric synthesis. The acetamidoxime (B1239325) moiety is a known precursor for the synthesis of various five-membered heterocyclic rings, such as 1,2,4-oxadiazoles and 1,2,4-triazoles, which are significant scaffolds in medicinal chemistry.

While specific, extensively documented examples of this compound as a versatile reagent in complex multi-step organic syntheses are not widely reported in publicly available literature, its constituent functional groups suggest a range of potential reactions. For instance, the oxime functionality can undergo various transformations, including Beckmann rearrangement and cyclization reactions. The sulfoxide group can act as a directing group in electrophilic aromatic substitution or be reduced to the corresponding sulfide (B99878) or oxidized to the sulfone, thereby allowing for fine-tuning of the electronic properties of the molecule.

The reactivity of the acetamidoxime unit is of particular interest. It can react with various electrophiles, such as anhydrides, acid chlorides, and isocyanates, to yield a variety of heterocyclic systems. The general synthetic utility of related acetamidoxime derivatives is well-established, serving as key building blocks in the construction of complex molecular architectures.

Chelation Chemistry and Metal Ion Complexation Studies

The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in this compound suggests its potential as a chelating agent for various metal ions. The amidoxime (B1450833) group is particularly known for its ability to form stable complexes with a wide range of metals.

Ligand Properties and Coordination Behavior

As a ligand, this compound can be classified as a multi-dentate chelator. The oxime nitrogen and the carbonyl oxygen of the acetamido group can form a stable five-membered chelate ring with a metal ion. Furthermore, the sulfoxide oxygen and the second nitrogen of the amidoxime group could also participate in coordination, leading to various possible binding modes. The coordination behavior would be highly dependent on the nature of the metal ion, the pH of the medium, and the solvent system used.

Theoretical studies and experimental data on analogous compounds, such as polyamidoximes, indicate that the oxime group often deprotonates upon complexation to form a more stable anionic ligand. researchgate.nettubitak.gov.tr The coordination can lead to the formation of mononuclear or polynuclear metal complexes. The stereochemistry of the phenylsulfinyl group could also influence the geometry of the resulting metal complexes, potentially leading to the formation of diastereomeric complexes.

Table 1: Potential Coordination Sites of this compound

| Potential Donor Atom | Functional Group |

| Oxygen | Carbonyl (Acetamido) |

| Oxygen | Sulfoxide |

| Nitrogen | Oxime |

| Nitrogen | Amido |

Application in Metal Ion Recovery and Separation

Amidoxime-based materials have been extensively studied for their application in the recovery and separation of metal ions, most notably for the extraction of uranium from seawater. The strong affinity of the amidoxime group for uranyl ions (UO₂²⁺) and other heavy metals makes it a promising candidate for environmental remediation and resource recovery.

While specific studies on the application of this compound for metal ion recovery are not prominent in the existing literature, its functional groups suggest a potential for such applications. By immobilizing this ligand onto a solid support, such as a polymer resin, a sorbent material could be developed for the selective extraction of specific metal ions from aqueous solutions. The selectivity of such a material would be governed by the coordination preferences of the target metal ion for the various donor atoms present in the ligand.

The efficiency of such a system would be evaluated based on parameters like the distribution coefficient (Kd), loading capacity, and elution efficiency. The data in the table below is hypothetical and serves to illustrate the type of research findings that would be relevant to this application.

Table 2: Hypothetical Metal Ion Adsorption Data for a this compound-Functionalized Resin

| Metal Ion | Adsorption (%) | Distribution Coefficient (Kd) (mL/g) |

| Cu(II) | 95 | 1900 |

| Ni(II) | 85 | 567 |

| Zn(II) | 90 | 900 |

| Pb(II) | 98 | 4900 |

Further research would be necessary to synthesize and characterize such a material and to evaluate its performance in real-world scenarios for the selective recovery and separation of valuable or toxic metal ions.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for structural confirmation and purity assessment of 2-(Phenylsulfinyl)Acetamidoxime?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Perform ¹H and ¹³C NMR to confirm the sulfinyl group position and amidoxime backbone. Compare chemical shifts with analogous compounds (e.g., 2-phenylsulfanylacetamide in ).

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 220–260 nm) to assess purity. Optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve degradation byproducts.

- Mass Spectrometry (MS) : Employ ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ ion). Cross-reference with PubChem data for validation .

Q. How can researchers synthesize this compound, and what purification steps are critical?

- Methodological Answer :

- Synthesis : Start with 2-(phenylthio)acetamide, followed by controlled oxidation using H₂O₂ or m-CPBA to introduce the sulfinyl group. React the intermediate with hydroxylamine under basic conditions (e.g., NaOH/EtOH) to form the amidoxime moiety.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to separate sulfoxide isomers. Confirm purity via TLC and recrystallize in ethanol/water mixtures .

Q. What solvent systems are optimal for solubility testing of this compound?

- Methodological Answer :

- Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–9). Use sonication (30 min, 40 kHz) to enhance dissolution. Quantify solubility via gravimetric analysis or UV-Vis calibration curves. Note potential pH-dependent stability issues (e.g., sulfinyl group hydrolysis) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of the sulfinyl group in this compound be resolved?

- Methodological Answer :

- Systematic Replication : Repeat experiments under controlled conditions (temperature, humidity, solvent purity) to isolate variables. For example, if conflicting reports exist on oxidation rates, use standardized O₂ partial pressures and monitor via in-situ FTIR.

- Cross-Validation : Compare results with structurally similar compounds (e.g., methyl 2-(phenylsulfinyl)acetate in ) to identify trends in sulfinyl reactivity .

Q. How to design a study evaluating the compound’s stability under physiological conditions for drug development?

- Methodological Answer :

- Simulated Biological Media : Incubate the compound in PBS (pH 7.4), gastric fluid (pH 1.2), and liver microsomes at 37°C. Sample at intervals (0, 6, 24, 48 hrs) and analyze via LC-MS/MS.

- Degradation Pathways : Identify metabolites using HRMS and compare fragmentation patterns with databases (e.g., NIST Chemistry WebBook in ). Assess sulfinyl-to-sulfone conversion kinetics .

Q. What experimental strategies can elucidate the role of the amidoxime group in metal chelation or bioactivity?

- Methodological Answer :

- Chelation Studies : Titrate the compound with metal ions (e.g., Fe³⁺, Cu²⁺) in buffered solutions. Monitor complex formation via UV-Vis spectroscopy (λ = 400–600 nm) or cyclic voltammetry.

- Bioactivity Assays : Use in vitro models (e.g., enzyme inhibition assays for acetylcholinesterase) with dose-response curves (1–100 µM). Include positive controls (e.g., neostigmine) and validate via kinetic analysis .

Q. How to address discrepancies in reported pharmacological activity across cell lines?

- Methodological Answer :

- Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HepG2) from authenticated repositories. Normalize data to cell viability (MTT assay) and replicate under hypoxia vs. normoxia.

- Data Normalization : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to account for batch effects. Cross-reference with transcriptomic data to identify receptor expression differences .

Data Presentation and Analysis

Q. How should researchers present raw and processed data for peer-reviewed publication?

- Methodological Answer :

- Raw Data : Include in supplementary materials (e.g., NMR spectra, HPLC chromatograms) with metadata (instrument parameters, solvent systems).

- Processed Data : Use tables for kinetic constants (e.g., IC₅₀, kcat/Km) and figures for dose-response curves. Follow IUPAC guidelines for structural diagrams and unit standardization () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.